3-(4-Acetylphenyl)-7-chloro-2-methylquinazolin-4(3H)-one
CAS No.: 503044-92-6
Cat. No.: VC19083438
Molecular Formula: C17H13ClN2O2
Molecular Weight: 312.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 503044-92-6 |
|---|---|
| Molecular Formula | C17H13ClN2O2 |
| Molecular Weight | 312.7 g/mol |
| IUPAC Name | 3-(4-acetylphenyl)-7-chloro-2-methylquinazolin-4-one |
| Standard InChI | InChI=1S/C17H13ClN2O2/c1-10(21)12-3-6-14(7-4-12)20-11(2)19-16-9-13(18)5-8-15(16)17(20)22/h3-9H,1-2H3 |
| Standard InChI Key | NSZUHWUAKDJZMH-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NC2=C(C=CC(=C2)Cl)C(=O)N1C3=CC=C(C=C3)C(=O)C |
Introduction
Structural and Molecular Characteristics
Chemical Identity and Nomenclature
The IUPAC name 3-(4-acetylphenyl)-7-chloro-2-methylquinazolin-4(3H)-one delineates its core quinazolinone scaffold with specific substituents:
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Position 2: Methyl group (-CH₃)
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Position 3: 4-Acetylphenyl group (C₆H₄-COCH₃)
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Position 7: Chlorine atom (-Cl)
The molecular formula is C₁₈H₁₅ClN₂O₂, with a molecular weight of 338.78 g/mol. The acetyl group at the para position of the phenyl ring introduces polarity, potentially enhancing solubility in organic solvents compared to non-acylated analogs .
Spectroscopic Characterization
While direct spectral data for this compound are unavailable, analogous quinazolinones provide a framework for prediction:
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¹H NMR:
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IR Spectroscopy:
Synthetic Pathways and Optimization
Retrosynthetic Analysis
The synthesis likely follows established protocols for quinazolinone derivatives, modified to incorporate the 4-acetylphenyl group:
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Core Formation: Condensation of anthranilic acid derivatives with acetic anhydride to form the 2-methyl-4H-benzo[d] oxazin-4-one intermediate .
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Cyclization: Reaction with hydrazine hydrate to yield the quinazolin-4(3H)-one scaffold .
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Substitution at Position 3: Introduction of the 4-acetylphenyl group via nucleophilic aromatic substitution or Ullmann-type coupling .
Detailed Synthesis Protocol (Hypothetical)
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Step 1: Synthesis of 7-chloro-2-methyl-4H-benzo[d] oxazin-4-one
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Step 2: Formation of 7-chloro-2-methylquinazolin-4(3H)-one
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Step 3: Introduction of 4-Acetylphenyl Group
Comparative Analysis of Analogous Compounds
Challenges and Future Directions
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Synthetic Yield Optimization: The acetylphenyl group’s steric bulk may reduce coupling efficiency during Suzuki reactions, necessitating catalyst screening (e.g., Pd(OAc)₂ with SPhos ligand).
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In Vivo Toxicity Profiling: Preliminary acute toxicity studies in murine models are critical, as chloro-substituted quinazolinones show hepatotoxicity at high doses (>200 mg/kg) .
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Target Identification: Molecular docking studies could predict interactions with angiotensin-converting enzyme (ACE) or bacterial dihydrofolate reductase (DHFR).
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